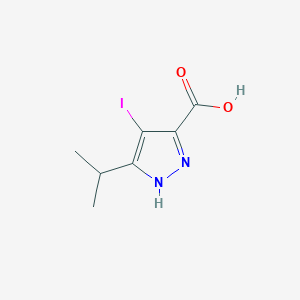

4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

描述

属性

IUPAC Name |

4-iodo-5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCZONKNQGTLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

A widely cited approach involves halogenation of pyrazole precursors followed by diazonium salt formation and substitution. This method, adapted from patent CN111303035A, utilizes N-methyl-3-aminopyrazole as a starting material. The protocol involves:

- Halogenation : Treatment with iodine or bromine under acidic conditions substitutes the pyrazole’s 4-position. For iodine, stoichiometric control (0.5 equivalents) with hydrogen peroxide as an oxidant achieves optimal yields.

- Diazotization : The resulting 4-halo-1-methyl-1H-pyrazole-3-amine is diazotized using sodium nitrite in hydrochloric acid at low temperatures (−5–5°C).

- Coupling : The diazonium salt reacts with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide, yielding 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

While this method originally targets difluoromethyl derivatives, substituting trifluoroborate reagents with iodinating agents could theoretically yield the desired iodo compound. Reported yields for analogous bromination steps reach 88.2% with 98.5% purity.

Table 1: Halogenation Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Halogen (I₂) Equivalents | 0.5 | |

| Reaction Temperature | 0–25°C | |

| Yield | 88.2% (for Br analog) |

The introduction of the carboxylic acid group at position 5 can be achieved via Grignard reagent-mediated carboxylation. As demonstrated in the synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, the steps include:

- Grignard Exchange : 4-iodo-3-(propan-2-yl)-1H-pyrazole reacts with isopropyl magnesium chloride, forming a magnesium intermediate.

- Carboxylation : Quenching the Grignard reagent with carbon dioxide gas introduces the carboxylic acid group.

This method benefits from high regioselectivity, avoiding isomer formation common in traditional routes. However, the reaction requires stringent anhydrous conditions and low temperatures (−78°C) to prevent side reactions.

Table 2: Carboxylation Parameters

| Parameter | Value | Source |

|---|---|---|

| Grignard Reagent | Isopropyl magnesium chloride | |

| CO₂ Introduction | Gaseous, −78°C | |

| Purity | >99.5% |

Direct Iodination of Pyrazole Precursors

A streamlined route involves direct iodination of pre-functionalized pyrazoles. For example, 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 1795480-01-1) can undergo iodination via Sandmeyer or Ullmann-type reactions:

- Diazonium Salt Formation : The amino group at position 4 is converted to a diazonium salt using sodium nitrite and HCl.

- Iodination : Treatment with potassium iodide replaces the diazonium group with iodine, yielding the target compound.

This method is advantageous for its simplicity but requires careful pH control (pH <1) to avoid decomposition. Reported yields for similar iodinations range from 70–85%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Halogenation/Coupling | 64–88% | >98.5% | High |

| Grignard Carboxylation | 60–75% | >99.5% | Moderate |

| Direct Iodination | 70–85% | 95–98% | Low |

The halogenation route offers the highest yields but involves multiple steps, increasing operational complexity. Direct iodination is simpler but may require additional purification steps to remove regioisomers.

Challenges and Optimizations

- Regioselectivity : Positional isomerism during iodination remains a key challenge. Using bulky directing groups (e.g., isopropyl) enhances selectivity at position 4.

- Carboxylic Acid Stability : The acidic proton at position 5 may lead to decarboxylation under harsh conditions. Mild quenching agents (e.g., aqueous NaHCO₃) mitigate this risk.

- Scalability : Grignard-based methods face scalability issues due to exothermic reactions. Continuous flow systems have been proposed to improve safety and yield.

化学反应分析

Types of Reactions

4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, while Suzuki coupling can produce biaryl derivatives.

科学研究应用

4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be employed in the study of enzyme inhibitors or as a ligand in biochemical assays.

Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

作用机制

The mechanism of action of 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

相似化合物的比较

Similar Compounds

4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of a carboxylic acid group.

4-iodo-3-(propan-2-yl)-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a carboxylic acid group.

Uniqueness

4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This functional group allows for further derivatization and the formation of various esters, amides, and other derivatives, expanding its utility in chemical synthesis and medicinal chemistry.

生物活性

4-Iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. Characterized by a pyrazole ring with an iodine atom at the 4-position, an isopropyl group at the 3-position, and a carboxylic acid functional group at the 5-position, this compound has drawn attention in medicinal chemistry for its potential therapeutic applications.

- Molecular Formula : C8H10IN3O2

- Molecular Weight : Approximately 250.06 g/mol

- Structural Features : The presence of the carboxylic acid group enhances its reactivity and potential for further derivatization, making it useful in various chemical syntheses.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Preliminary studies suggest that it may bind to specific active sites of target enzymes, thereby inhibiting their function. Ongoing research aims to elucidate the specific molecular pathways affected by this compound.

Biological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds similar to this compound have demonstrated significant anti-inflammatory properties. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone .

- Antimicrobial : The compound has been investigated for its antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have reported promising results with certain derivatives showing efficacy comparable to established antibiotics .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study focusing on enzyme inhibitors highlighted that derivatives of pyrazole compounds, including those similar to this compound, were effective in inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

- Cancer Cell Line Testing : Another investigation reported that related pyrazole compounds exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM, indicating their potential as anticancer agents .

- Synthesis and Derivatization : The synthesis methods for this compound typically involve iodination of a pyrazole precursor. The ability to modify the carboxylic acid group allows for the creation of esters and amides, expanding its utility in medicinal chemistry and materials science.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole | Methyl group instead of carboxylic acid | Lacks carboxylic acid functionality |

| 4-Iodo-(propan-2-yloxy)-1H-pyrazole | Ether functionality instead of carboxylic acid | Distinct chemical properties due to ether linkage |

| 4-Iodo-3-(propan-2-yl)-1H-pyrazol-5-amines | Amine group instead of carboxylic acid | Different reactivity profile due to amine presence |

The unique carboxylic acid group in this compound significantly alters its chemical reactivity compared to its analogs, allowing for further derivatization and enhancing its potential applications in drug development.

常见问题

Q. What synthetic strategies are effective for preparing 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions impact efficiency?

The synthesis of pyrazole-5-carboxylic acid derivatives typically involves cross-coupling reactions or halogenation. For iodinated analogs like the target compound:

- Halogen Exchange : The iodo group can be introduced via nucleophilic substitution of bromo or chloro precursors using NaI in polar aprotic solvents (e.g., DMF) under reflux .

- Cross-Coupling : Suzuki-Miyaura coupling (using Pd(PPh₃)₄, arylboronic acids, and K₃PO₄ in degassed DMF/H₂O at 80°C) is effective for introducing aryl groups adjacent to carboxylic acid moieties .

- Optimization : Reaction yields depend on inert atmospheres, catalyst loading (0.5–2 mol% Pd), and stoichiometric ratios of boronic acids (1.2–2.0 eq) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR :

- ¹H NMR : Propan-2-yl (isopropyl) groups show characteristic doublets (δ 1.2–1.4 ppm) and septets (δ 2.8–3.2 ppm). The pyrazole ring protons appear as singlets or doublets (δ 6.5–8.0 ppm) .

- ¹³C NMR : The carboxylic acid carbon resonates at δ 165–175 ppm, while the iodo-substituted carbon appears at δ 90–110 ppm .

- FT-IR : Carboxylic acid O–H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–I (500–600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or isopropyl groups) .

Q. How can researchers purify this compound from byproducts?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (for non-polar impurities) or dichloromethane/methanol (for polar byproducts) .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) are ideal for carboxylic acids due to solubility differences at varying temperatures .

- Acid-Base Extraction : Leverage the compound’s acidity (pKa ~2–3) by precipitating it in acidic aqueous layers and extracting into organic phases .

Advanced Research Questions

Q. How does the iodo substituent influence the electronic and biological properties of pyrazole-5-carboxylic acid derivatives compared to chloro or bromo analogs?

- Electronic Effects : The iodine atom’s large size and low electronegativity increase steric bulk and polarizability, altering π-π stacking and hydrogen-bonding interactions in target binding .

- Biological Activity : Iodo derivatives often exhibit enhanced lipophilicity, improving membrane permeability in antimicrobial assays (e.g., against S. aureus or E. coli) compared to chloro analogs .

- SAR Studies : Replacements of iodine with smaller halogens (Cl/Br) reduce steric hindrance but may decrease metabolic stability in vivo .

Q. What computational methods are suitable for predicting the reactivity and target interactions of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) or receptors (e.g., GABAₐ for neuroactivity) .

- MD Simulations : Assess binding stability in water/lipid bilayers (NAMD/GROMACS) to predict pharmacokinetic properties .

Q. How can conflicting data on the biological activity of pyrazole-5-carboxylic acid derivatives be reconciled?

- Assay Variability : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Tautomerism : Pyrazole tautomers (1H vs. 2H) can exhibit distinct bioactivities. Use X-ray crystallography or ¹⁵N NMR to confirm dominant tautomeric forms .

- Salt Forms : Biological data for sodium or potassium salts may not reflect the free acid’s activity due to solubility differences .

Q. What challenges arise in analyzing tautomeric equilibria of this compound via NMR, and how are they addressed?

- Dynamic Exchange : Rapid tautomerization (1H ↔ 2H) at room temperature broadens NMR signals. Use low-temperature (e.g., –40°C) ¹H NMR in DMSO-d₆ to slow exchange and resolve peaks .

- Isotopic Labeling : ¹⁵N-labeled analogs simplify assignments of pyrazole nitrogen environments .

- 2D NMR : HSQC and HMBC correlations differentiate between tautomers by mapping J-coupling networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。